molecular formula C11H8BrClN2O2 B13698119 5-Bromo-4-(3-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13698119
M. Wt: 315.55 g/mol
InChI Key: JAFGMPRWWJIONK-UHFFFAOYSA-N
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Description

MFCD33022632 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022632 typically involves a multi-step process that includes the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods

Industrial production of MFCD33022632 is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves the use of automated systems to monitor and adjust the parameters, ensuring high yield and purity of the final product. The scalability of the production process makes it feasible for widespread use in various industries.

Chemical Reactions Analysis

Types of Reactions

MFCD33022632 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD33022632 include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

MFCD33022632 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of MFCD33022632 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD33022632 include:

    MFCD33022631: Shares a similar core structure but differs in functional groups.

    MFCD33022633: Has a similar reactivity profile but varies in molecular weight and solubility.

Uniqueness

MFCD33022632 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to participate in a wide range of chemical reactions and its applicability in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.55 g/mol

IUPAC Name

5-bromo-4-(3-chloro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrClN2O2/c1-17-8-3-2-6(4-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

JAFGMPRWWJIONK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl

Origin of Product

United States

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